N-(4-chlorobenzyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide
Description
N-(4-chlorobenzyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide is a sulfonamide-based compound characterized by a benzamide core substituted with a 4-chlorobenzyl group and a tetrahydrothiophene sulfone moiety.
Properties
Molecular Formula |
C18H18ClNO5S2 |
|---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(1,1-dioxothiolan-3-yl)sulfonylbenzamide |
InChI |
InChI=1S/C18H18ClNO5S2/c19-15-5-1-13(2-6-15)11-20-18(21)14-3-7-16(8-4-14)27(24,25)17-9-10-26(22,23)12-17/h1-8,17H,9-12H2,(H,20,21) |
InChI Key |
LYZGQUPUFQZUMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Biological Activity
N-(4-chlorobenzyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H20ClNO3S
- Molecular Weight : 363.85 g/mol
- IUPAC Name : this compound
- CAS Number : 620556-78-7
The compound features a chlorobenzyl group and a dioxidotetrahydrothiophen moiety, which contribute to its unique chemical reactivity and potential biological functions.
Biological Activity
The biological activity of this compound can be attributed to its structural features that allow interaction with various biological targets. Preliminary studies suggest that this compound may exhibit significant activities, including:
- Antimicrobial Properties : The compound has shown potential in inhibiting bacterial growth, indicating its usefulness in treating infections.
- Enzyme Inhibition : It may modulate the activity of specific enzymes, which could be beneficial in therapeutic applications.
The mechanisms by which this compound exerts its effects are still under investigation. However, possible mechanisms include:
- Interaction with Enzymes : The sulfonyl group may facilitate binding to active sites on enzymes, inhibiting their function.
- Receptor Modulation : The compound could interact with various receptors within cells, altering signaling pathways.
Research Findings
Recent studies have explored the biological activity of related compounds and provided insights into the potential effects of this compound. Notable findings include:
Case Studies
Several case studies have focused on similar compounds to elucidate their biological activities:
-
Case Study on Antimicrobial Activity :
- A related compound demonstrated significant antibacterial effects against Gram-positive bacteria.
- Suggested further exploration into structural modifications to enhance efficacy.
-
Case Study on Enzyme Inhibition :
- Research indicated that modifications to the sulfonamide group can significantly impact enzyme binding affinity.
- Highlighted the importance of structure-activity relationships in drug design.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares core features with several synthesized derivatives reported in the International Journal of Molecular Sciences (2014) . Key comparisons include:
- Electronic and Steric Effects: The 4-chlorobenzyl group in the target compound introduces electron-withdrawing effects, enhancing electrophilic character compared to non-halogenated analogs (e.g., X = H in ). This may improve binding to enzymes with aromatic pockets.
- Sulfonyl vs. Thione Groups : Unlike hydrazinecarbothioamides ([4–6]) with C=S groups (IR: 1243–1258 cm⁻¹), the target’s sulfone group (C-SO₂-) offers greater oxidative stability and hydrogen-bond acceptor capacity .
Physicochemical Properties
- LogP and Solubility : The tetrahydrothiophene sulfone moiety increases polarity compared to purely aromatic sulfonamides (e.g., compound [3] in with pentyloxy chain). However, the 4-chlorobenzyl group raises logP, likely enhancing blood-brain barrier penetration relative to PROTAC derivatives with hydrophilic linkers .
- Tautomerism : Unlike triazole-thiones ([7–9]), which exhibit tautomeric equilibria (thiol-thione), the target compound’s rigid sulfone bridge minimizes tautomerism, favoring a single conformation for predictable binding .
Research Findings and Trends
Pharmacological Potential
- While direct in vivo data is lacking, PROTAC analogs highlight the therapeutic relevance of sulfonamide-containing compounds in metabolic diseases. The target compound’s structural simplicity may offer advantages in synthetic scalability over complex PROTACs.
Preparation Methods
Key Steps in Synthesis
Formation of Tetrahydrothiophene Intermediate
The synthesis often begins with the preparation of the tetrahydrothiophene derivative. This step may involve the reduction of a thiophene sulfone precursor using reducing agents such as lithium aluminum hydride or sodium borohydride under controlled conditions to yield the desired tetrahydrothiophene structure.Sulfonylation Reaction
The next step involves the introduction of the sulfonyl group to the tetrahydrothiophene. This can be achieved through the reaction with sulfonyl chlorides (e.g., chlorosulfonic acid) in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond.Benzamide Formation
Following the sulfonylation, the benzamide linkage is formed by reacting the sulfonylated tetrahydrothiophene with an appropriate amine (e.g., 4-chlorobenzylamine). This reaction typically requires activation of the carboxylic acid moiety through coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to enhance reactivity.Purification and Characterization
After synthesis, purification methods such as recrystallization or column chromatography are employed to isolate the target compound. Characterization techniques including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of this compound.
Reaction Conditions and Reagents
The preparation of this compound requires precise control over reaction conditions to optimize yield and selectivity.
| Step | Reagents | Conditions |
|---|---|---|
| Tetrahydrothiophene Prep | Lithium aluminum hydride | Anhydrous conditions, reflux |
| Sulfonylation | Chlorosulfonic acid, triethylamine | Room temperature |
| Benzamide Formation | EDC or DCC, 4-chlorobenzylamine | Mild heating (40–60°C) |
| Purification | Ethanol or methanol for recrystallization | Room temperature |
Analytical Techniques for Characterization
To ensure that this compound is synthesized correctly, several analytical techniques can be employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the molecular structure and confirm functional groups.
Mass Spectrometry (MS) : Helps in confirming molecular weight and structure.
Infrared Spectroscopy (IR) : Useful for identifying functional groups based on characteristic absorption bands.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
